molecular formula C11H15NO5S B13750955 Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- CAS No. 27375-53-7

Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-

Cat. No.: B13750955
CAS No.: 27375-53-7
M. Wt: 273.31 g/mol
InChI Key: OBKJZBGUBIIBKC-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a hydroxyethyl sulfonyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- typically involves the reaction of 2-methoxy-5-nitrophenyl sulfone with ethylene oxide, followed by reduction and acetylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding sulfonic acids.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl sulfonyl group plays a crucial role in binding to active sites, while the methoxy group influences the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-hydroxyethyl)-: Shares the hydroxyethyl group but lacks the sulfonyl and methoxy substitutions.

    N-(5-(4-Chloro-3-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-4-methyl-2-thiazolyl)-acetamide: Contains a similar sulfonyl group but with different aromatic and heterocyclic substitutions.

Uniqueness

Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

27375-53-7

Molecular Formula

C11H15NO5S

Molecular Weight

273.31 g/mol

IUPAC Name

N-[5-(2-hydroxyethylsulfonyl)-2-methoxyphenyl]acetamide

InChI

InChI=1S/C11H15NO5S/c1-8(14)12-10-7-9(3-4-11(10)17-2)18(15,16)6-5-13/h3-4,7,13H,5-6H2,1-2H3,(H,12,14)

InChI Key

OBKJZBGUBIIBKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)CCO)OC

Origin of Product

United States

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